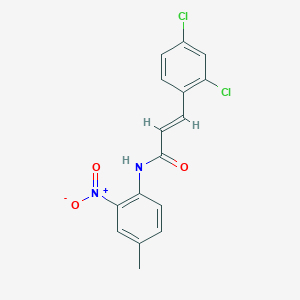![molecular formula C15H20BrN3O3 B5908115 N-[(E)-1-(3-bromo-4-methoxyphenyl)ethylideneamino]-2-morpholin-4-ylacetamide](/img/structure/B5908115.png)
N-[(E)-1-(3-bromo-4-methoxyphenyl)ethylideneamino]-2-morpholin-4-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-1-(3-bromo-4-methoxyphenyl)ethylideneamino]-2-morpholin-4-ylacetamide is a synthetic organic compound characterized by the presence of a bromine atom, a methoxy group, and a morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(3-bromo-4-methoxyphenyl)ethylideneamino]-2-morpholin-4-ylacetamide typically involves a multi-step process. One common method includes the condensation of 3-bromo-4-methoxybenzaldehyde with 2-morpholin-4-ylacetamide under acidic or basic conditions to form the desired product. The reaction is often carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(E)-1-(3-bromo-4-methoxyphenyl)ethylideneamino]-2-morpholin-4-ylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) under basic conditions.
Major Products Formed
Oxidation: Formation of 3-bromo-4-methoxybenzoic acid.
Reduction: Formation of N-(3-bromo-4-methoxyphenyl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[(E)-1-(3-bromo-4-methoxyphenyl)ethylideneamino]-2-morpholin-4-ylacetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-[(E)-1-(3-bromo-4-methoxyphenyl)ethylideneamino]-2-morpholin-4-ylacetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The presence of the bromine atom and the methoxy group can enhance its binding affinity to these targets, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-bromo-4-methoxyphenyl)acetamide
- N-(3-bromo-4-methoxyphenyl)ethylamine
- N-(3-bromo-4-methoxyphenyl)morpholine
Uniqueness
N-[(E)-1-(3-bromo-4-methoxyphenyl)ethylideneamino]-2-morpholin-4-ylacetamide is unique due to the presence of both the imine bond and the morpholine ring, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
N-[(E)-1-(3-bromo-4-methoxyphenyl)ethylideneamino]-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O3/c1-11(12-3-4-14(21-2)13(16)9-12)17-18-15(20)10-19-5-7-22-8-6-19/h3-4,9H,5-8,10H2,1-2H3,(H,18,20)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKCUHPAHYNHPQ-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CN1CCOCC1)C2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CN1CCOCC1)/C2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(6Z)-6-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE](/img/structure/B5908033.png)
![N'-{(E)-[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B5908034.png)

![5-chloro-2-hydroxy-N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]benzamide](/img/structure/B5908048.png)
![N'-{[3-(2-chlorophenyl)acryloyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5908052.png)
![3-(5-{[(6Z)-5-IMINO-7-OXO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID](/img/structure/B5908054.png)
![6-{3-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908062.png)
![1-[2-(3-methylphenoxy)ethyl]-3-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}-1H-indole](/img/structure/B5908070.png)
![(E)-3-[3-ethoxy-4-(1-phenylethoxy)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B5908076.png)
![N-[(E)-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5908081.png)
![(2E)-2-{5-chloro-2-[(2-fluorobenzyl)oxy]benzylidene}-N-ethylhydrazinecarbothioamide](/img/structure/B5908087.png)
![N'-[(4-ethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5908104.png)
![3-METHYL-1-[(E)-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}AMINO]THIOUREA](/img/structure/B5908111.png)
![N-{1-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-1-oxopropan-2-yl}-N-(4-methoxyphenyl)methanesulfonamide (non-preferred name)](/img/structure/B5908117.png)
